molecular formula C10H8BrN B1279005 2-Amino-1-bromonaphthalene CAS No. 20191-75-7

2-Amino-1-bromonaphthalene

Cat. No. B1279005
CAS RN: 20191-75-7
M. Wt: 222.08 g/mol
InChI Key: WENXBAFANCRIGK-UHFFFAOYSA-N
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Description

2-Amino-1-bromonaphthalene is a chemical compound that is part of the broader class of aminonaphthalenes. These compounds are of interest due to their potential applications in the synthesis of various organic molecules, including those with biological activity. The compound itself and its derivatives can be used as building blocks in organic synthesis, leading to a variety of complex structures such as carbazoles, binaphthyls, and other heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-aminonaphthalene derivatives can be achieved through various methods. One approach involves the copper(II)-mediated oxidative coupling of 2-aminonaphthalenes, which can result in the formation of 1,1'-binaphthyls or carbazoles depending on the specific substrates used . Another method employs intramolecular carbopalladation of nitriles to synthesize 3,4-disubstituted 2-aminonaphthalenes, demonstrating good yields and regioselectivity . Additionally, an improved method for the synthesis of 2-aminonaphthalene-1-thiol has been described, which serves as an intermediate for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 2-aminonaphthalene derivatives can be complex and varied. For instance, the carbazole derivatives formed from oxidative coupling reactions have been shown to arise directly from these reactions rather than from primarily formed binaphthyls . The structure of Schiff base derivatives of 1-aminonaphthalene has been characterized by various spectroscopic techniques and crystallographically, revealing details about the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

2-Aminonaphthalenes can undergo a range of chemical reactions. The oxidative coupling mentioned earlier can lead to different products based on the substituents present on the naphthalene ring . The palladium-catalyzed annulation of alkynes by (2-Iodophenyl)acetonitrile is another reaction that can produce 2-aminonaphthalenes, with the possibility of forming 1,3-benzoxazine derivatives under certain conditions . These reactions highlight the versatility of 2-aminonaphthalenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminonaphthalene derivatives can be influenced by their molecular structure. For example, the tautomerism of protonated 1- and 2-aminonaphthalene can affect their electronic spectra, which can be studied using spectroscopic methods and ab initio calculations . The antimicrobial activities of certain Schiff base derivatives of 1-aminonaphthalene have also been investigated, demonstrating the potential biological relevance of these compounds . Additionally, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a derivative of 2-aminonaphthalene, has been optimized to serve as a key intermediate for the construction of bioactive pyranonaphthoquinones .

Scientific Research Applications

DNA-Binding Fluorophores

2-Amino-1-bromonaphthalene has been utilized in the synthesis of DNA-binding fluorophores. A study demonstrated a simple method to synthesize 2-amino-6-bromonaphthalenes, which are used to modify the core of DANPY (Dialkylaminonaphthylpyridinium), a biocompatible chromophore. These modified DANPY derivatives have applications in membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).

Colorimetric Sensor for Cysteine Detection

2-Amino-1-bromonaphthalene derivatives have been developed as colorimetric sensors. For example, 2-bromonaphthalene-1,4-dione showed selective and sensitive detection capabilities for cysteine, even in the presence of other amino acids and in complex environments like bovine serum albumin (Shang et al., 2016).

properties

IUPAC Name

1-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENXBAFANCRIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446473
Record name 2-amino-1-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromonaphthalen-2-amine

CAS RN

20191-75-7
Record name 1-Bromo-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20191-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PU LANTHANUM III - academia.edu
The brominated aromatic compounds have been widely utilized as starting materials and intermediates in the production of pharmaceuticals, agrochemicals and speciality chemicals. 1, …
Number of citations: 4 www.academia.edu
RE Spillett - 1964 - search.proquest.com
The literature on substituent effects in electrophilic aromatic hydrogen exchange reactions and in naphthalene compounds is reviewed A number of halogen-and methyl-(or methoxyl-) …
Number of citations: 3 search.proquest.com
R Podsiadły, A Grzelakowska, J Modrzejewska… - Dyes and …, 2019 - Elsevier
… The bromination of aminonaphthalenes 78 led to 6-substituted derivatives of 2-amino-1-bromonaphthalene 79 which were converted into benzothiazoles 80 in reaction with Appel's salt …
Number of citations: 16 www.sciencedirect.com
F Cottet, E Castagnetti, M Schlosser - Synthesis, 2005 - thieme-connect.com
… 2-Amino-1-bromonaphthalene, directly accessible from the commercial methyl 2-naphthyl ketone, [37] was transformed into 1-bromo-2-iodonaphthalene [38] and the latter by reaction …
Number of citations: 20 www.thieme-connect.com
M Korb, J Mahrholdt, H Lang - European Journal of Inorganic …, 2017 - Wiley Online Library
… N-([1,1′-Binaphthalen]-2-yl)benzamide (41l): The title compound was obtained from 2-amino-1-bromonaphthalene (222 mg) and 1-naphthylboronic acid (258 mg) by using the general …
JL Wang, CP Tang, YJ Chen - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
… A similar feature has been observed in the structure of the picric acid-2-amino- 1-bromonaphthalene complex (Carstensen-Oeser, G6tlicher & Habermehl, 1968). Picric acid also has …
Number of citations: 5 scripts.iucr.org
KC Majumdar, N De, D Ghosh, S Ponra, B Roy - Synthesis, 2011 - thieme-connect.com
… Both 1-amino-2-bromonaphthalene (1e) and 2-amino-1-bromonaphthalene (1f) afforded the 2-aminothiazole derivatives 4m-o in moderate yields. Thus, the same protocol also worked …
Number of citations: 11 www.thieme-connect.com
B Roy, RN De, S Hazra - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
… by the Paal–Knorr condensation reactions of 1,4-diketones 2a–2d with either 6-amino-5-bromocoumarin (1a), 6-amino-5-bromoquinolones 1b, 1c, or 2-amino-1-bromonaphthalene (1d) …
Number of citations: 9 link.springer.com
SW Youn, S San Jang, SR Lee - Tetrahedron, 2016 - Elsevier
An efficient Bi(OTf) 3 -mediated intramolecular hydroamination of 2-aminostilbenes for the synthesis of various 2-arylindolines has been developed. Various advantages using Bi(OTf) 3 …
Number of citations: 7 www.sciencedirect.com

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